molecular formula C7H8O3S B095244 Phenyl methanesulfonate CAS No. 16156-59-5

Phenyl methanesulfonate

Cat. No.: B095244
CAS No.: 16156-59-5
M. Wt: 172.2 g/mol
InChI Key: WXVUCMFEGJUVTN-UHFFFAOYSA-N
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Description

Phenyl methanesulfonate is an organic compound with the chemical formula C7H8O3S. It is a sulfonate ester derived from methanesulfonic acid and phenol. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.

Scientific Research Applications

Phenyl methanesulfonate has diverse applications in scientific research, including:

    Biology: It serves as a protecting group for hydroxyl and amino groups in peptide synthesis.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Phenyl methanesulfonate is a type of methanesulfonate ester . Methanesulfonate esters are known to be biological alkylating agents . They interact with various intracellular targets, particularly nucleophilic sites . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Mode of Action

The alkyl-oxygen bonds of methanesulfonate esters undergo fission and react within the intracellular milieu . This interaction results in the alkylation of the target molecules, which can lead to various changes in their function .

Biochemical Pathways

Methanesulfonate esters, in general, are known to interfere with the normal functioning of nucleophilic sites . This could potentially affect a wide range of biochemical pathways, leading to downstream effects such as altered gene expression, disrupted protein function, and changes in cellular metabolism .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1722, a density of 13692 (rough estimate), a melting point of 58-61 °C (lit), and a boiling point of 279 °C (lit) . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

As an alkylating agent, it could potentially cause modifications to various biomolecules, leading to changes in their function . This could result in a wide range of cellular effects, depending on the specific targets that are alkylated.

Action Environment

This compound is a solid compound with a pale brown color . It should be stored in a sealed container, away from heat sources and oxidizing agents . It should be handled in a well-ventilated area to avoid inhalation of its vapors . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability .

Safety and Hazards

Phenyl methanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Phenyl methanesulfonate is being evaluated for its potential to enhance the cyclic stability of lithium-ion batteries . Its lower reduction potential compared to the cyclic carbonate electrolyte solvent makes it a promising additive for future battery technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, this compound is produced by reacting methanesulfonyl chloride with phenol in the presence of a base such as pyridine or triethylamine. This method is preferred due to its efficiency and high yield. The reaction is typically conducted at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions: Phenyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to produce methanesulfonic acid and phenol.

    Reduction: It can be reduced to phenyl methanesulfinate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used under reflux conditions.

    Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Hydrolysis: Methanesulfonic acid and phenol.

    Reduction: Phenyl methanesulfinate.

Comparison with Similar Compounds

    Methyl methanesulfonate: Used as a methylating agent in organic synthesis.

    Ethyl methanesulfonate: Employed in mutagenesis studies and as an ethylating agent.

    Benzyl methanesulfonate: Utilized in the synthesis of benzyl derivatives.

Phenyl methanesulfonate stands out due to its specific applications in organic synthesis and its role as a versatile intermediate in various chemical processes.

Properties

IUPAC Name

phenyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVUCMFEGJUVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60311482
Record name Phenyl methanesulfonate
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Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16156-59-5
Record name Phenyl methanesulfonate
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Record name Phenyl methanesulfonate
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Record name 16156-59-5
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Record name Phenyl methanesulfonate
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Record name Phenyl Methanesulfonate
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Synthesis routes and methods

Procedure details

To a solution of 40.0 g (0.42 mol, 1 eq.) of phenol in 250 mL of dichloromethane at 0° C. was added 250 mL (1.8 mol, 4.2 eq.) of triethylamine. After 5 min, 49.3 mL (0.64 mol, 1.5 eq.) of methanesulfonyl chloride was added dropwise over 20 min. The resulting cloudy yellow solution was warmed to RT and stirred for 14 h. The reaction was partitioned between ether (250 mL) and water (100 mL) and the resulting organic layer was washed with cold 6N hydrochloric acid (2×200 mL). The combined aqueous layers were extracted with ether (2×50 mL) and the combined organic layers were washed with water (100 mL), saturated sodium bicarbonate (200 mL), brine (200 mL), dried (MgSO4) and concentrated. Recrystallization of the orange solid from isopropanol afforded 44.94 g (61%) of the title compound as light yellow crystals, mp 58.0°-58.5° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
49.3 mL
Type
reactant
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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